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Abstract
Cericlamine (developmental code: JO-1017) is a potent and moderately selective serotonin

reuptake inhibitor (SSRI) that was under investigation by Jouveinal for the treatment of major

depressive disorder (MDD), anxiety disorders, and anorexia nervosa.[1] As a derivative of the

amphetamine family, specifically phentermine, it showed promise in its early developmental

stages, reaching Phase III clinical trials in 1996.[1] However, its development was discontinued

in 1999 for reasons that have not been fully disclosed in publicly available literature.[1] This

technical guide provides a comprehensive overview of the available preclinical and clinical

research on Cericlamine, including its mechanism of action, synthesis, and the limited

available data on its clinical evaluation. Due to the discontinuation of its development, a

complete dataset from the clinical trials is not publicly accessible. This paper aims to

consolidate the existing information to serve as a resource for researchers in the field of

antidepressant drug development.

Introduction
The development of novel antidepressants has been a cornerstone of psychiatric research for

decades. In the early 1990s, the focus was heavily on selective serotonin reuptake inhibitors

(SSRIs) due to their improved side-effect profile compared to older tricyclic antidepressants

and monoamine oxidase inhibitors. Cericlamine (JO-1017) emerged during this period as a

promising candidate from the French pharmaceutical company Jouveinal.[2] Its investigation as
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a treatment for major depressive disorder was based on its potent inhibition of serotonin

reuptake.[1] This document synthesizes the available technical information on Cericlamine,

providing insights into its chemical properties, pharmacological profile, and clinical development

history.

Chemical and Pharmacokinetic Properties
Cericlamine is chemically known as 3-(3,4-Dichlorophenyl)-2-(dimethylamino)-2-

methylpropan-1-ol. Its development was part of an effort to identify novel chemical entities with

high affinity and selectivity for the serotonin transporter (SERT).

Table 1: Physicochemical and Pharmacokinetic Properties of Cericlamine

Property Value Reference

Developmental Code JO-1017 [1]

IUPAC Name

3-(3,4-Dichlorophenyl)-2-

(dimethylamino)-2-

methylpropan-1-ol

Molecular Formula C₁₂H₁₇Cl₂NO

Molar Mass 262.17 g/mol

Route of Administration Oral [1]

Elimination Half-life 8 hours [1]

Reported Daily Dosage 300 mg [1]

Note: Detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability in

humans are not available in the public domain.

Mechanism of Action
Cericlamine is classified as a potent and moderately selective serotonin reuptake inhibitor

(SSRI).[1] Its primary mechanism of action is the blockade of the serotonin transporter (SERT)

in the presynaptic neuron. This inhibition leads to an increased concentration of serotonin in the
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synaptic cleft, thereby enhancing serotonergic neurotransmission. This enhanced

neurotransmission is believed to be the underlying principle for its antidepressant effects.
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Caption: Cericlamine's mechanism of action as an SSRI.

Binding Profile
While Cericlamine is described as a "moderately selective" SSRI, specific quantitative data on

its binding affinity (Ki values) for the serotonin transporter (SERT), norepinephrine transporter

(NET), and dopamine transporter (DAT) are not available in the peer-reviewed literature. This

data is crucial for a complete understanding of its selectivity and potential off-target effects.

Table 2: Cericlamine Binding Affinity (Ki, nM) - Data Not Available

Transporter Cericlamine (JO-1017)

SERT Data not available

NET Data not available

DAT Data not available
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Experimental Protocols
Synthesis of Cericlamine
A patented method for the synthesis of Cericlamine involves a four-step process starting from

the arylation of methacrylic acid.

1. Arylation
Methacrylic acid + Diazonium chloride of 3,4-dichloroaniline

(+/-)2-chloro-3-(3,4-dichlorophenyl)-2-methylpropionic acid

2. Amination
with dimethylamine

(+/-)3-(3,4-dichlorophenyl)-2-dimethylamino-2-methylpropionic acid (or its salt)

3. Esterification

Ester of the amino acid

4. Reduction
with a metal or organometal hydride

(+/-)3-(3,4-dichlorophenyl)-2-dimethylamino-2-methyl-propan-1-ol (Cericlamine)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b054518?utm_src=pdf-body
https://www.benchchem.com/product/b054518?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b054518?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Synthetic pathway for Cericlamine.

The detailed protocol as described in the patent is as follows:

Arylation: Methacrylic acid is arylated with the diazonium chloride of 3,4-dichloroaniline to

yield (+/-)2-chloro-3-(3,4-dichlorophenyl)-2-methylpropionic acid.

Amination: The resulting acid is aminated with dimethylamine to produce (+/-)3-(3,4-

dichlorophenyl)-2-dimethylamino-2-methylpropionic acid, or its alkaline metal salt.

Esterification: The amino-acid or its salt is then esterified.

Reduction: Finally, the ester is reduced using a metal or organometal hydride to obtain

(+/-)3-(3,4-dichlorophenyl)-2-dimethylamino-2-methyl-propan-1-ol (Cericlamine).

Preclinical Evaluation in Animal Models
Specific data from preclinical studies of Cericlamine in animal models of depression are not

detailed in the available literature. However, standard protocols for evaluating potential

antidepressants during the period of Cericlamine's development would have likely included the

following models. As an SSRI, it would be hypothesized that Cericlamine would have

demonstrated efficacy in these tests.

Forced Swim Test (FST): This is a widely used model to screen for antidepressant activity.

Rodents are placed in an inescapable cylinder of water, and the duration of immobility is

measured. Antidepressants typically reduce immobility time, reflecting an increase in

escape-directed behavior.

Hypothetical Protocol: Mice or rats would be administered Cericlamine or a vehicle

control orally at various doses. After a set period (e.g., 30-60 minutes), they would be

placed in the water cylinder for a 6-minute test. The last 4 minutes of the test would be

scored for immobility. A significant reduction in immobility time in the Cericlamine-treated

group compared to the control group would indicate antidepressant-like activity.
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Tail Suspension Test (TST): Similar to the FST, the TST is a behavioral despair model. Mice

are suspended by their tails, and the duration of immobility is recorded. Antidepressants are

expected to decrease the time spent immobile.

Hypothetical Protocol: Mice would be treated with Cericlamine or a vehicle. After a

predetermined time, they would be suspended by their tails for a 6-minute period. The

duration of immobility would be recorded, with a significant decrease indicating

antidepressant potential.

Chronic Mild Stress (CMS): This is a more etiologically relevant model of depression where

animals are exposed to a series of unpredictable, mild stressors over several weeks. This

induces a state of anhedonia, often measured by a decrease in sucrose preference.

Hypothetical Protocol: Rodents would be subjected to a CMS paradigm for 2-4 weeks.

During the final weeks of the stress protocol, daily administration of Cericlamine or a

vehicle would commence. Sucrose preference would be measured before, during, and

after treatment to assess if Cericlamine can reverse the stress-induced anhedonia.

Clinical Development and Discontinuation
Cericlamine entered clinical development under the code JO-1017 by Jouveinal. A multicentre,

double-blind, placebo-controlled dose-finding study in patients with major depression was

conducted. The development of Cericlamine progressed to Phase III clinical trials by 1996.[1]

Despite reaching this advanced stage, development was halted in 1999.[1]

Table 3: Cericlamine Clinical Trial Efficacy Data - Data Not Available
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Study Phase

Primary
Outcome
Measure (e.g.,
MADRS, HAM-
D)

Cericlamine
(dose)

Placebo p-value

Phase II (Dose-

Finding)

Data not

available

Data not

available

Data not

available

Data not

available

Phase III
Data not

available

Data not

available

Data not

available

Data not

available

MADRS: Montgomery-Åsberg Depression Rating Scale; HAM-D: Hamilton Depression Rating

Scale.

The reasons for the discontinuation of Cericlamine's development are not publicly

documented. Potential reasons for the termination of a late-stage clinical program can include

insufficient efficacy compared to existing treatments, an unfavorable side-effect profile, or

strategic business decisions by the developing company. Without access to the full clinical trial

data, the precise rationale remains speculative.

Conclusion
Cericlamine (JO-1017) represents a once-promising SSRI candidate for the treatment of major

depressive disorder. Its development in the 1990s coincided with a significant period of

innovation in antidepressant research. While its progression to Phase III clinical trials suggests

initial positive findings, the discontinuation of the program and the subsequent lack of published

data leave many questions unanswered regarding its full clinical potential, efficacy, and safety

profile. The information presented in this whitepaper, including its synthesis and hypothesized

preclinical and clinical evaluation, provides a valuable historical and scientific record for

researchers in the field. The case of Cericlamine underscores the challenges inherent in drug

development and the importance of data transparency for the scientific community.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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